5-硝基-1H-吡唑-3-甲酰胺

描述

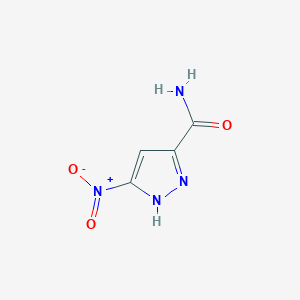

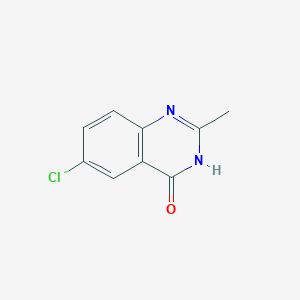

5-nitro-1H-pyrazole-3-carboxamide is a compound with the molecular formula C4H4N4O3 . It has a molecular weight of 156.10 g/mol . The IUPAC name for this compound is 5-nitro-1H-pyrazole-3-carboxamide .

Molecular Structure Analysis

The molecular structure of 5-nitro-1H-pyrazole-3-carboxamide includes a five-membered ring with two adjacent nitrogen atoms . The InChI string representation of the molecule isInChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) . Physical And Chemical Properties Analysis

5-nitro-1H-pyrazole-3-carboxamide has several computed properties. It has a molecular weight of 156.10 g/mol, an XLogP3-AA of -0.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 156.02834000 g/mol . The topological polar surface area is 118 Ų, and the heavy atom count is 11 .科学研究应用

合成和化学表征

5-硝基-1H-吡唑-3-甲酰胺及其衍生物是有机化学领域广泛研究的主题,特别是在各种化合物的合成和结构表征方面。例如,Ozerova 等人(2015 年)的工作详细介绍了 3,5-二甲基-N-硝基-1H-吡唑-1-甲酰胺的合成,该化合物在结构上与 5-硝基-1H-吡唑-3-甲酰胺相关。这项研究展示了新的合成路线和改进的制备此类化合物的技术,以及使用核磁共振、红外光谱和 X 射线衍射分析对其进行表征 (Ozerova 等,2015)。

生物活性

在生物研究领域,5-硝基-1H-吡唑-3-甲酰胺的衍生物已被合成并评估了其各种生物活性。Zhu 等人(2014 年)合成了新型 3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-甲酰胺,并评估了它们的杀虫和杀菌活性。这些化合物显示出在农业和病虫害控制中的潜在应用 (Zhu 等,2014)。此外,Yıldırım 等人(2005 年)探索了 1H-吡唑-3-羧酸的功能化反应,深入了解了这些化合物的化学反应性和在各个领域的潜在应用 (Yıldırım 等,2005)。

抗癌特性

研究还集中在 5-硝基-1H-吡唑-3-甲酰胺衍生物的潜在抗癌特性上。Hassan 等人(2020 年)设计并合成了带有呋喃和吡唑骨架的呋喃妥因类似物,包括 N-芳基-3-(芳基氨基)-5-(((5-取代呋喃-2-基)亚甲基)氨基)-1H-吡唑-4-甲酰胺。这些化合物被评估了它们的抗菌特性和在癌症治疗中的潜在适用性 (Hassan 等,2020)。

未来方向

作用机制

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a wide range of biological activities . For instance, some pyrazole derivatives have been reported to inhibit Factor XIa (FXIa), a major target for anticoagulant drug discovery .

Mode of Action

It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can result in changes in structure, which can lead to changes in properties .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the diverse biological activities associated with pyrazole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

属性

IUPAC Name |

5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIOOQWZZPEWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about how 5-nitro-1H-pyrazole-3-carboxamide interacts with 17β-HSD5 at a molecular level?

A1: The research article you provided, "17beta-HSD5 in complex with 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide" [], investigates the structural interaction between 17β-HSD5 and a closely related compound, 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide. While it doesn't specifically analyze 5-nitro-1H-pyrazole-3-carboxamide itself, the study's findings likely offer valuable insights into the binding mode and potential interactions of the parent compound. Further research would be needed to confirm these inferences and fully characterize the specific interactions of 5-nitro-1H-pyrazole-3-carboxamide with 17β-HSD5.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)

![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)

![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)

![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)

![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)